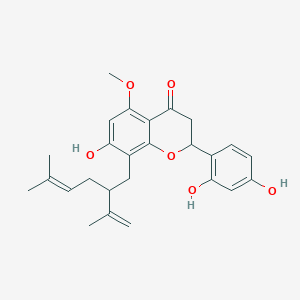

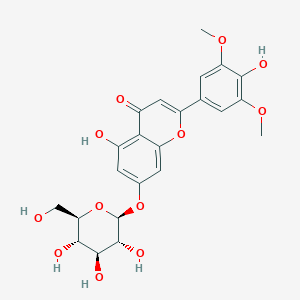

tricin 7-O-beta-D-glucoside

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as aryl β-glucosides, has been studied extensively. A method involving the reaction of 3,4,6-tri-O-benzyl-D-glucal with 3,3-dimethyldioxirane to produce 2α,3α-oxirane, followed by alkaline conditions reaction with phenols, has been noted (Dushin & Danishefsky, 1992). This method could potentially be applied or adapted for the synthesis of Tricin 7-O-beta-D-glucoside.

Molecular Structure Analysis

The structure of this compound and its analogs can be characterized using spectroscopic methods. For instance, a tricin derivative from sugarcane juice was identified through these methods (Duarte-Almeida et al., 2007).

Chemical Reactions and Properties

In the study of similar compounds, it has been found that the introduction of various groups can alter the chemical reactions and properties. For example, the introduction of a β-D-glucosaminyl group to daunomycinone significantly altered its interaction with DNA (Israel & Murray, 1982). Similar modifications to this compound could yield interesting results.

Physical Properties Analysis

This compound's physical properties, such as solubility, melting point, and stability, would need to be assessed through experimental studies. However, the physical properties of related compounds have been studied, which could provide a comparative basis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial for understanding its potential applications. For example, tricin derivatives have shown antioxidant activity and the ability to form complexes with other molecules (Galland et al., 2007).

Scientific Research Applications

Antiproliferative and Antioxidant Activities : Tricin 7-O-beta-D-glucoside has demonstrated significant antiproliferative activity against various human cancer cell lines. A study focused on a tricin derivative from sugarcane juice, showing its potential in cancer therapy due to its higher selectivity toward resistant breast cancer cells. Additionally, it exhibited notable antioxidant activities (Duarte-Almeida et al., 2007).

Neuroprotection in Cerebral Ischemia : Research on tricin 7-glucoside, extracted from Sedum sarmentosum Bunge, highlighted its protective effects against cerebral ischemia and reperfusion injury. It was found effective in reducing apoptosis, cytotoxicity, and inflammation in neuronal cells, indicating potential therapeutic use for stroke and related neurological conditions (Jiang et al., 2012).

Immunomodulatory Activity : Flavone glucosides, including this compound, have been isolated from various plants and studied for their immunomodulatory effects. A study found that these compounds can inhibit the proliferation of certain immune cells while stimulating others, suggesting potential applications in immune regulation (Wang et al., 2004).

Antidiabetic Potential : Tricin has been shown to promote glucose uptake in muscle cells, suggesting its potential as an anti-diabetic agent. This action is mediated through the activation of key pathways involved in glucose metabolism, making it a candidate for further research in diabetes management (Kim et al., 2016).

Cancer Cell Proliferation and Invasion Inhibition : Tricin has also been studied for its effects on glioma cells. It was found to inhibit proliferation and invasion, suggesting a mechanism involving the upregulation of certain microRNAs targeting focal adhesion kinase, which is crucial in cancer progression (Chung et al., 2018).

Mechanism of Action

Tricin 7-glucoside, also known as tricin 7-O-beta-D-glucoside, is a glycosyloxyflavone . It is a derivative of tricin, a flavonoid that occurs in monocotyledonous plants . This compound has been studied for its broad pharmacological spectrum, including anti-inflammatory and antioxidant activities .

Target of Action

Studies on tricin, the aglycone of tricin 7-glucoside, suggest that it may target the opioid system to promote its antinociceptive activity .

Mode of Action

It is likely that tricin, the aglycone of tricin 7-glucoside, activates the opioid system to promote its antinociceptive activity . This suggests that tricin 7-glucoside may also interact with its targets in a similar manner.

Biochemical Pathways

The biosynthesis of tricin 7-glucoside involves a combination of phenylpropanoid and polyketide pathways . The sequential action of chalcone synthase and chalcone isomerase yields naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Previous studies reported on the pharmacokinetics properties and bioavailability of tricin , which could provide some insights into the ADME properties of tricin 7-glucoside.

Result of Action

Studies on tricin suggest that it has gastroprotective and antinociceptive potential . It was observed that tricin significantly reduced the injured areas of the animals’ stomachs when compared to the control . It is likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

As a plant metabolite, its production and accumulation may be influenced by various environmental factors such as light, temperature, and stress conditions .

properties

IUPAC Name |

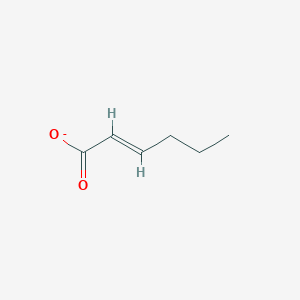

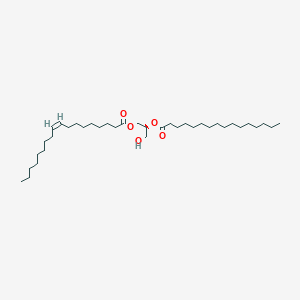

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFMIJHKASCIZ-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305361 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32769-01-0 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin-7-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

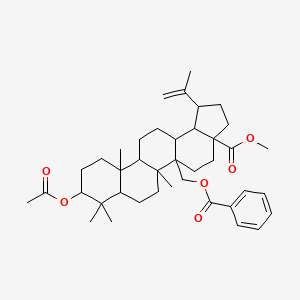

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

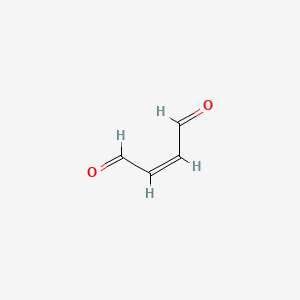

![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)